Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves several steps, starting from glucose or glucosamine derivatives. A common approach is the protection of glucose, followed by the introduction of an acetamido group and a methyl glycoside formation. For instance, the synthesis of 2-acetamido-2-deoxy-5-thio-D-glucopyranose, a related compound, involves multiple steps including benzoylation, deisopropylidenation, selective benzoylation and mesylation, and finally, conversion into the thio compound through thiourea treatment (Hasegawa et al., 1978).
Molecular Structure Analysis
The molecular structure of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has been studied using techniques like X-ray crystallography. The compound exhibits a distorted chair conformation with significant ring distortion, which can vary depending on the substitution pattern and the crystalline state (Xiaosong Hu et al., 2011).
Chemical Reactions and Properties
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside participates in various chemical reactions typical of glycosides and acetamido sugars. These include glycosylation reactions to form oligosaccharides, protective group manipulations, and reactions involving the acetamido group. The synthesis of complex oligosaccharides, for example, utilizes methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside derivatives as key intermediates (Durette & Meitzner, 1981).
Scientific Research Applications
Therapeutic Applications : The selective pivaloylation of 2-acetamido-2-deoxy sugars, including their methyl glycosides, is used to create new compounds with potential therapeutic applications (Ljevakovic, Tomić, & Tomašić, 1988).
Drug Development : New oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and amino acid or peptide esters have been synthesized, offering new drug targets and a novel approach for the synthesis of oxamide derivatives (Temeriusz, Rowińska, Paradowska, & Wawer, 2003).
Phosphoric Ester Linkage Study : Phosphorylation of methyl 2-acetamido-3-O-allyl-2-deoxy-4-O-methyl--D-glucopyranoside provides insights into the phosphoric ester linkage in the Micrococcus lysodeikticus cell-wall (Warren, Nasir-ud-din, & Jeanloz, 1978).
Organic Synthesis Applications : The synthesis of individual methyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has significant applications in organic synthesis (Evtushenko, Plisova, & Ovodov, 1987).
Enzyme-Inhibitor Binding Studies : The study of the methyl 2-acetamido-6-O-(N-methyl-isonicotinylium)-2-deoxy-alpha-D-glucopyranoside ion reveals insights into analogous binding modes for inhibitors and enzymes, specifically with lysozyme (Verhoeven & Schwyzer, 1972).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-OKNNCHMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
CAS RN |
6082-04-8 | |
Record name | Methyl-2-acetamido-2-deoxy-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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